molecular formula C12H15NO B12589741 3-Propyl-3,4-dihydroquinolin-2(1H)-one CAS No. 651315-40-1

3-Propyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12589741
CAS No.: 651315-40-1
M. Wt: 189.25 g/mol
InChI Key: UQWPRVMXWVRYMK-UHFFFAOYSA-N
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Description

3-Propyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a propyl group at the third position and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions to form the quinoline core.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing large-scale reactors for the cyclization and alkylation steps.

    Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives using oxidizing agents.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Propyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The presence of the carbonyl group and the quinoline core allows it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the propyl group.

    3-Methyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.

    3-Ethyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

3-Propyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

651315-40-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-propyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14)

InChI Key

UQWPRVMXWVRYMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=CC=CC=C2NC1=O

Origin of Product

United States

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